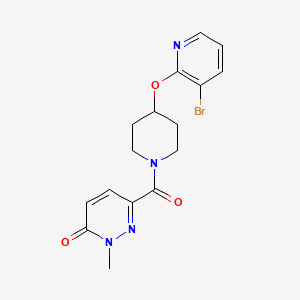

6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O3/c1-20-14(22)5-4-13(19-20)16(23)21-9-6-11(7-10-21)24-15-12(17)3-2-8-18-15/h2-5,8,11H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUASKSXGJWUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves a series of carefully controlled reactions:

Bromopyridine Formation: : The starting material, 3-bromopyridine, is synthesized through bromination of pyridine.

Piperidine Substitution: : 3-bromopyridine is then reacted with a piperidine derivative to introduce the piperidine moiety.

Pyridazinone Integration: : The final step involves coupling the resulting intermediate with a pyridazinone derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods: For industrial-scale production, the process would be optimized for higher yield and purity, often involving:

Continuous Flow Synthesis: : A method where reagents are continuously pumped through reactors, optimizing reaction conditions and improving efficiency.

Automated Synthesis Machines: : Machines that can carry out complex multi-step syntheses with minimal human intervention, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one undergoes several types of reactions:

Oxidation: : Conversion into its oxidized forms, potentially enhancing its reactivity or modifying its properties.

Reduction: : Reduction reactions can be employed to alter specific functional groups within the molecule.

Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Solvents: : Dichloromethane (DCM), tetrahydrofuran (THF), methanol (MeOH).

Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products: The reactions often lead to products where specific functional groups of the parent compound are modified, such as hydroxylation or dehalogenation products, each exhibiting distinct chemical properties.

Scientific Research Applications

Based on the search results, here's a detailed overview focusing on the applications of compounds containing the "6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)" moiety:

Note: The query asks about "6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one". However, the search results provide information on related compounds with the "6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)" fragment attached to different chemical moieties, such as benzothiazole or dihydropyridazinone. Information on these related compounds is included below to provide a broader context.

6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole

- Chemical Information: This compound has the CAS number 1448079-18-2 and the molecular formula C18H16BrN3O2S .

6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one

4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

- Potential Applications: This compound is of interest in medicinal chemistry, particularly as a ligand for nicotinic acetylcholine receptors. It has been discussed in the context of developing "twin drugs" or dimer derivatives that target nicotinic acetylcholine receptors, which are crucial for various neurological functions and therapeutic interventions.

- Technical Details: The molecular formula of this compound is C16H20BrN3O2, and it has a molecular weight of approximately 366.25 g/mol. Studies indicate that similar compounds exhibit significant affinity for nicotinic receptors, which are implicated in cognitive function and neuroprotection.

Potential Applications in Pharmacology

Mechanism of Action

The compound exerts its effects through various molecular targets:

Molecular Targets: : Enzymes, receptors, or DNA sequences that it binds to or interacts with.

Pathways Involved: : The specific biochemical pathways it influences, such as signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Pyridazinone Core: The 2-methylpyridazin-3(2H)-one core is shared with several compounds in the evidence, including:

- 6-((4-(Butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)-2-methylpyridazin-3(2H)-one (): Features a triazine substituent instead of the piperidine-carbonyl-bromopyridine group. Synthesized via ultrasound-assisted methods (75% yield) with a C=O IR peak at 1,667 cm⁻¹ .

- ^11C-CHDI-180R (): A PET imaging agent with a benzooxazol-2-yl group and methoxypyridinyl substituent. Highlights the pyridazinone core’s versatility in diagnostic applications .

Piperidine/Carbonyl Linkage :

- 6-(4-{4-[3-(4-Trifluoromethyl-phenyl)-propionyl]-piperazin-1-yl}-piperidine-1-carbonyl)-3H-benzooxazol-2-one (): Shares the piperidine-carbonyl motif but includes a trifluoromethylphenyl group.

Halogenated Substituents :

- 5-Chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one (): Demonstrates how halogenation (Cl) affects reactivity and synthetic pathways via Friedel-Crafts alkylation .

- 2-(4-Bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one (): Bromine and fluorine substituents influence electronic properties and binding interactions, comparable to the target compound’s 3-bromopyridinyl group .

Key Observations :

Physicochemical Properties

*Inferred from similar compounds ().

Biological Activity

6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure features a bromopyridine moiety, a piperidine ring, and a pyridazinone framework, suggesting diverse interactions with biological targets.

- Molecular Formula : CHBrNO

- Molecular Weight : 393.23 g/mol

- CAS Number : 1448131-92-7

The biological activity of this compound is hypothesized to be mediated through its interaction with specific enzymes or receptors. The presence of the bromopyridine and piperidine groups indicates potential for binding to various biological targets, possibly modulating their activity through competitive inhibition or allosteric modulation.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Anticancer Activity :

-

Neuroprotective Effects :

- Preliminary research indicates that compounds with similar structures have shown neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.

-

Antimicrobial Properties :

- Some derivatives of piperidine compounds have demonstrated antimicrobial activity, suggesting that this compound may also exhibit similar effects against bacterial and fungal strains.

Case Studies

- Inhibition of PARP Activity :

- Cell Viability Assays :

Data Table: Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one?

Methodological Answer: The synthesis involves coupling a piperidine derivative with a bromopyridinyl ether. Key steps include:

- Reaction 1 : Formation of the piperidine-1-carbonyl intermediate via nucleophilic substitution (e.g., using NaOH in dichloromethane) .

- Reaction 2 : Condensation with 2-methylpyridazin-3(2H)-one under anhydrous conditions (e.g., DMF as solvent, carbodiimide coupling agents).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility of intermediates |

| Temperature | 0–25°C | Minimizes side reactions |

| Catalyst | NaOH (anhydrous) | Facilitates nucleophilic substitution |

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

Q. Purity Validation :

Q. How can researchers resolve contradictions in reported biological activity data for pyridazinone derivatives?

Methodological Answer: Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Impurity Interference : By-products (e.g., dehalogenated analogs) can skew results. Validate purity via LC-MS before testing .

- Solubility Issues : Use co-solvents (DMSO ≤0.1%) or prodrug strategies to improve bioavailability .

Q. Resolution Strategy :

Replicate assays under standardized conditions (pH, temperature).

Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition).

Apply statistical tools (e.g., ANOVA) to identify outliers.

Q. What computational approaches predict the compound’s structure-activity relationship (SAR) for target binding?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases or GPCRs). Focus on:

- Hydrogen bonding with the pyridazinone carbonyl.

- Hydrophobic interactions from the bromopyridinyl group.

- MD Simulations : Assess stability of ligand-target complexes (50 ns trajectories, AMBER force field).

- QSAR Models : Corrogate substituent effects (e.g., bromine vs. chlorine) on IC50 values using CoMFA or ML algorithms .

Key Finding : Bromine at the pyridinyl position enhances target selectivity due to steric and electronic effects .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

Methodological Answer:

- By-Product Identification :

- Mitigation Strategies :

- Optimize reaction stoichiometry (e.g., limit excess reagents).

- Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted intermediates.

Example : A common impurity is 4-((pyridin-2-yl)oxy)piperidine-1-carbonyl due to bromine loss. Control via inert atmosphere (N2/Ar) .

Q. What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

- Salt Formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility.

- Co-Solvent Systems : Use PEG-400 or cyclodextrins for parenteral formulations.

- Stability Testing :

Q. How should researchers validate conflicting enzymatic inhibition data across studies?

Methodological Answer:

- Assay Recalibration : Use a reference inhibitor (e.g., staurosporine for kinases) to normalize IC50 values.

- Kinetic Analysis : Determine Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Cross-Lab Collaboration : Share standardized protocols (e.g., ATP concentration, enzyme lot) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.